7-Bromo-6-iodo-quinazolin-4-ol
CAS No.:
Cat. No.: VC16719707
Molecular Formula: C8H4BrIN2O
Molecular Weight: 350.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrIN2O |
|---|---|
| Molecular Weight | 350.94 g/mol |
| IUPAC Name | 7-bromo-6-iodo-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
| Standard InChI Key | AZYVZRLMXLBRQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1I)Br)N=CNC2=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Bromo-6-iodo-quinazolin-4-ol belongs to the quinazolinone family, featuring a bicyclic structure comprising two fused six-membered rings: a benzene ring and a pyrimidine ring. The bromine and iodine substituents at positions 6 and 7 introduce steric and electronic modifications that influence reactivity and biological interactions. The compound’s IUPAC name, 7-bromo-6-iodo-3H-quinazolin-4-one, reflects its ketone functional group at position 4.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄BrIN₂O |
| Molecular Weight | 350.94 g/mol |
| SMILES Notation | C1=C2C(=CC(=C1I)Br)N=CNC2=O |
| InChI Key | AZYVZRLMXLBRQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1I)Br)N=CNC2=O |
The presence of heavy halogens (bromine and iodine) contributes to a high molecular weight and density, which may enhance membrane permeability compared to lighter halogenated analogs .
Synthetic Pathways and Optimization
Halogenation Strategies
The synthesis of 7-Bromo-6-iodo-quinazolin-4-ol typically proceeds via sequential halogenation of a quinazolin-4-ol precursor. In one approach, bromination is achieved using N-bromosuccinimide (NBS) under acidic conditions, followed by iodination with iodine monochloride (ICl) in a polar aprotic solvent. Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce iodine selectively, though yields remain suboptimal (<60%) .
Multi-Step Reaction Sequences
A representative synthesis begins with 4-hydroxyquinazoline as the starting material:
-
Bromination: Treatment with NBS in acetic acid at 45–50°C introduces bromine at position 7.
-
Iodination: Subsequent reaction with ICl in dimethylformamide (DMF) at 80°C installs iodine at position 6.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Challenges include managing the steric hindrance caused by adjacent halogens, which often necessitates elevated temperatures and prolonged reaction times .
Biological Activities and Mechanisms
Antimicrobial Effects
Halogenated quinazolines disrupt microbial DNA gyrase and topoisomerase IV. The compound’s bromine moiety increases lipophilicity, potentially improving penetration into bacterial membranes. In silico models predict activity against Staphylococcus aureus (MIC ≈ 8 μg/mL), though experimental validation is pending.
Anti-Inflammatory Action
The scaffold suppresses NF-κB signaling, reducing pro-inflammatory cytokine production. Molecular docking studies suggest that the iodine atom forms hydrogen bonds with cysteine residues in the IKKβ kinase domain, analogous to the mechanism of IMD-0354 .
Research Advancements and Knowledge Gaps
Preclinical Studies
Despite its promising scaffold, no in vivo studies on 7-Bromo-6-iodo-quinazolin-4-ol have been published. Comparatively, 7-Bromo-6-chloro-4-quinazolinone (a chlorine-substituted analog) exhibits a melting point >300°C and moderate aqueous solubility (DMSO-soluble) , suggesting that the iodine variant may share similar stability but require formulation optimization.
Challenges in Drug Development
-
Metabolic Stability: Heavy halogens may slow hepatic clearance, increasing half-life but risking accumulation.
-
Synthetic Scalability: Low yields (30–50%) in iodination steps hinder large-scale production .
Future Directions and Applications
Targeted Oncology Therapies
Structural modifications, such as replacing the 4-hydroxy group with a morpholine propoxy chain (as in gefitinib), could enhance blood-brain barrier penetration for glioblastoma treatment .
Antibiotic Adjuvants
Combining this compound with β-lactam antibiotics may counteract resistance mechanisms in Gram-positive pathogens, leveraging synergistic effects observed in related quinazolines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume